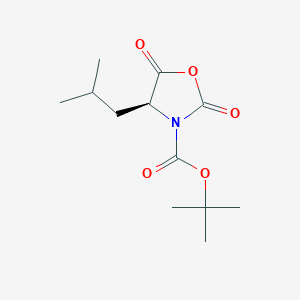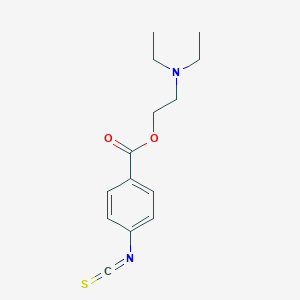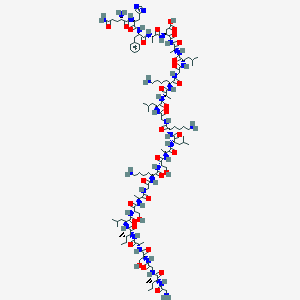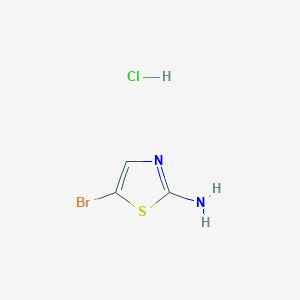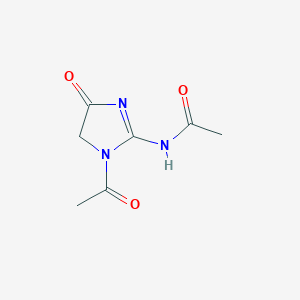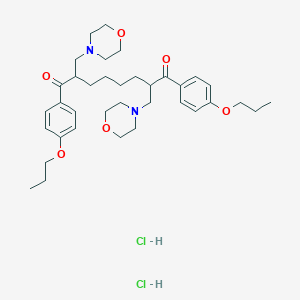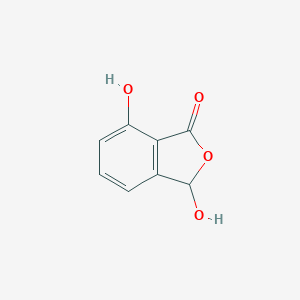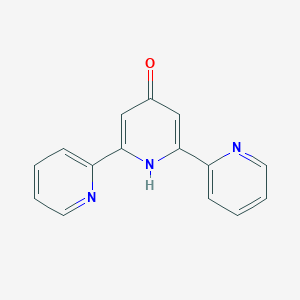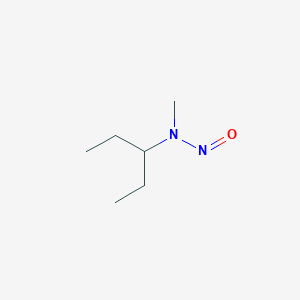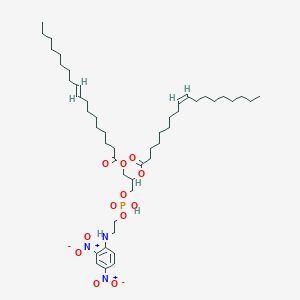
2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine (DNPE) is a synthetic lipid molecule that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DNPE is a phospholipid derivative that contains a dinitrophenyl (DNP) group attached to the head group of dioleoylphosphatidylethanolamine (DOPE). This modification allows for the selective labeling and detection of DNPE in biological systems, making it a valuable tool for studying membrane dynamics and lipid-protein interactions.
Mécanisme D'action
The mechanism of action of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine is based on its ability to selectively interact with membrane lipids and proteins. The DNP group attached to the head group of DOPE allows for the selective labeling and detection of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine in biological systems. This modification also alters the physical properties of the lipid, which can affect its interactions with membrane-associated proteins and other lipids.
Effets Biochimiques Et Physiologiques
2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine has been shown to have a variety of biochemical and physiological effects, including the modulation of membrane fluidity, the inhibition of lipid peroxidation, and the regulation of membrane-associated protein activity. These effects are thought to be due to the specific interactions of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine with membrane lipids and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine in lab experiments is its selective labeling and detection capabilities, which allow for the specific targeting of membrane domains and proteins. 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine is also relatively easy to synthesize and can be incorporated into a variety of experimental systems. However, one limitation of using 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine is its potential to alter the physical properties of the membrane, which can affect the behavior of membrane-associated proteins and other lipids.
Orientations Futures
There are several potential future directions for research involving 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine. One area of interest is the development of new methods for synthesizing and modifying 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine, which could allow for the creation of new probes with unique properties. Another area of interest is the use of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine in combination with other membrane probes and imaging techniques to gain a more complete understanding of membrane dynamics and lipid-protein interactions. Additionally, the application of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine in drug discovery and development is an area of potential future research.
Méthodes De Synthèse
2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine can be synthesized using a variety of methods, including chemical synthesis and enzymatic modification. One common approach involves the chemical coupling of DNP-activated compounds with DOPE using a carbodiimide coupling agent. This method allows for the selective labeling of the ethanolamine head group of DOPE with the DNP group, resulting in the formation of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine.
Applications De Recherche Scientifique
2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine has been widely used in scientific research as a probe for studying membrane dynamics and lipid-protein interactions. It has been shown to selectively label and detect specific membrane domains, such as lipid rafts, and to modulate the activity of membrane-associated proteins. 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine has also been used as a tool for studying the role of lipids in cellular signaling pathways and for investigating the effects of lipid modifications on membrane properties.
Propriétés
Numéro CAS |
129509-47-3 |
|---|---|
Nom du produit |
2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine |
Formule moléculaire |
C47H80N3O12P |
Poids moléculaire |
910.1 g/mol |
Nom IUPAC |
[3-[2-(2,4-dinitroanilino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C47H80N3O12P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-46(51)59-40-43(62-47(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-61-63(57,58)60-38-37-48-44-36-35-42(49(53)54)39-45(44)50(55)56/h17-20,35-36,39,43,48H,3-16,21-34,37-38,40-41H2,1-2H3,(H,57,58)/b19-17+,20-18- |
Clé InChI |
CUKMNLCNDIKKGF-NADBREJJSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC |
Synonymes |
2,4-dinitrophenyl-dioleoylphosphatidylethanolamine DNP-DOPE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



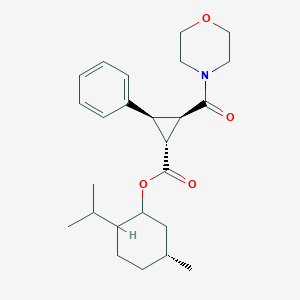
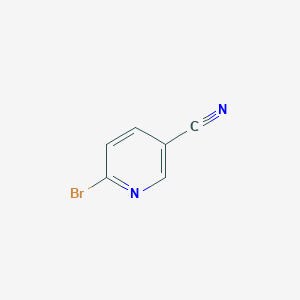
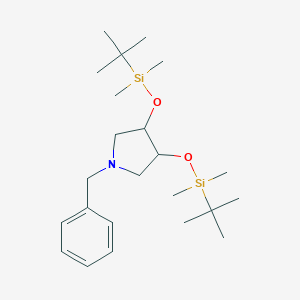
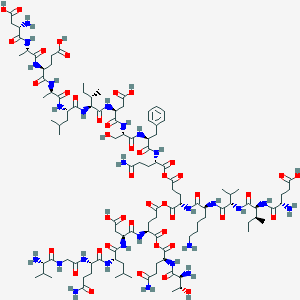
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
